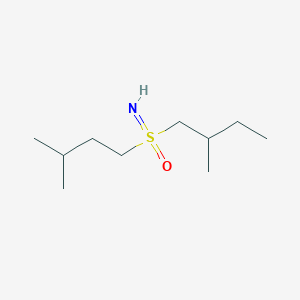
Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone is a sulfur-containing organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C10H21NOS, and it has a molecular weight of 203.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone typically involves the reaction of 2-methylbutylamine and 3-methylbutylamine with sulfur-containing reagents under controlled conditions. One common method is the reaction of these amines with sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. The use of continuous flow reactors also enhances safety and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The imino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the imino group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-, 3-methylbutyl ester: A similar compound with a different functional group.
Isoamyl acetate: Another ester with similar structural features.
3-Methylbutanoic acid: A carboxylic acid with a related structure.
Uniqueness
Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone is unique due to its sulfur-containing imino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H23NOS |
|---|---|
Molecular Weight |
205.36 g/mol |
IUPAC Name |
imino-(2-methylbutyl)-(3-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C10H23NOS/c1-5-10(4)8-13(11,12)7-6-9(2)3/h9-11H,5-8H2,1-4H3 |
InChI Key |
HRLIVSPAIBBBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CS(=N)(=O)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide](/img/structure/B13262319.png)
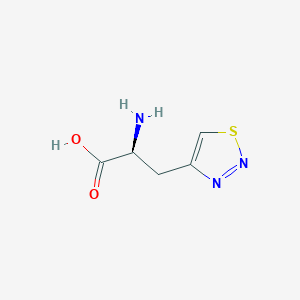
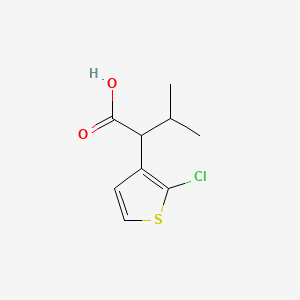
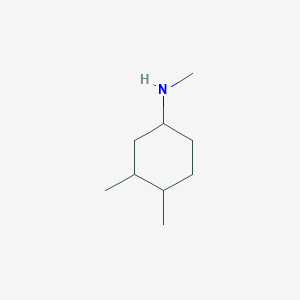
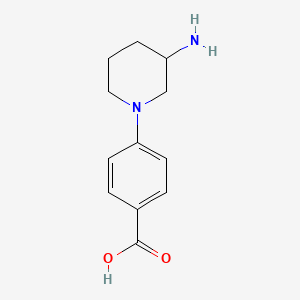
![5-(Pyrrolidin-1-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13262350.png)
![2-[1-Methyl-4-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B13262355.png)
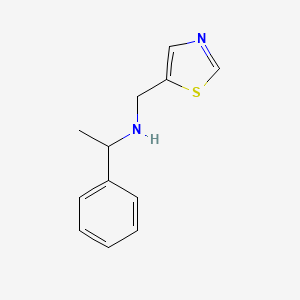

![3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13262384.png)
![2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13262385.png)
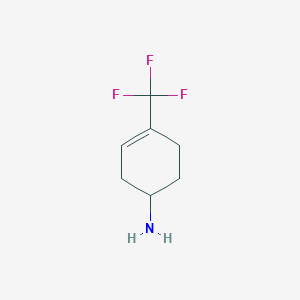

![[2-(Pyridin-2-YL)-1,3-thiazol-4-YL]methanethiol](/img/structure/B13262411.png)
